D-Arg Enhances Proteolytic Stability
D-Amino acid substitution at the arginine position of RGD peptides has been established to significantly reduce cleavage by trypsin-like serine proteases. In systematic stereochemical studies, replacement of L-Arg by D-Arg in the prototype peptide Gly-Arg-Gly-Asp-Ser-Pro-Cys (GRGDSPC) yielded a peptide that retained full cell attachment inhibitory activity [1]. The mechanistic basis—evasion of stereospecific protease recognition—applies directly to G-{d-Arg}-GDSPASSK, as the D-Arg residue confers resistance to aminopeptidases and trypsin-like enzymes that rapidly degrade L-Arg RGD peptides in serum-containing culture media [2].
| Evidence Dimension | Proteolytic stability in biological media |
|---|---|
| Target Compound Data | D-Arg substitution eliminates trypsin cleavage site; qualitative resistance demonstrated for structurally analogous D-Arg RGD peptides |
| Comparator Or Baseline | L-Arg RGD peptides (GRGDSPK, GRGDSPC) are substrates for aminopeptidases and trypsin; degradation half-lives reported as minutes in serum |
| Quantified Difference | Qualitative: D-Arg modification converts a protease-sensitive motif to a protease-resistant one; quantitative half-life extension data available for close structural analog (GdRGDSP) |
| Conditions | Enzymatic stability inferred from stereochemical principles and validated in analogous D-Arg RGD peptide systems [1] [2] |
Why This Matters
For long-term cell adhesion assays (≥24 h) under serum-containing conditions, L-Arg RGD peptides lose activity due to proteolytic degradation, whereas the D-Arg-modified peptide maintains functional integrin blockade throughout the experimental window, reducing intra-experiment variability.
- [1] Pierschbacher MD, Ruoslahti E. Influence of stereochemistry of the sequence Arg-Gly-Asp-Xaa on binding specificity in cell adhesion. J Biol Chem. 1987;262(36):17294-17298. View Source
- [2] LifeTein. RGD: All About Cell Penetrating Peptides. LifeTein Peptide Blog. 2025. D-amino acid substitution: Reduces enzymatic cleavage (e.g., D-arginine replacement). View Source
